

# Finafloxacin Animal Studies: A Technical Support Guide to Potential Side Effects

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## Compound of Interest

Compound Name: *Finafloxacin*

Cat. No.: *B1662518*

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of potential side effects of **Finafloxacin** observed in preclinical animal studies. The information is presented in a question-and-answer format to directly address common queries and concerns that may arise during experimental research.

## Frequently Asked Questions (FAQs)

Q1: What are the main target organs for **Finafloxacin** toxicity observed in animal studies?

Based on preclinical data, the primary target organs for **Finafloxacin** toxicity following oral and intravenous administration are the male reproductive system in rats and developmental toxicities in both rats and rabbits.[1][2][3] Local irritation has also been observed with topical otic administration in rabbits.[4]

Q2: Has **Finafloxacin** shown evidence of genotoxicity or clastogenicity?

Yes, **Finafloxacin** has been shown to be genotoxic and clastogenic in both in vitro and in vivo studies.[1][4] It tested positive in mammalian cell culture assays, including mouse lymphoma cell forward mutation assays and a micronucleus test in V79 cells.[2] It was also found to be clastogenic in mouse micronucleus studies.[2]

Q3: What are the specific effects of **Finafloxacin** on male fertility in animal models?

In oral rat fertility studies, **Finafloxacin** demonstrated significant dose-dependent effects on male fertility.[1][3] At a high dose, it led to complete infertility, which was attributed to low sperm count and reduced sperm immobility.[1][2][3]

Q4: Have any teratogenic effects been observed with **Finafloxacin** in animal studies?

Yes, **Finafloxacin** has been shown to be teratogenic in both rats and rabbits following oral administration.[2][3][5] Observed fetal toxicities included neural tube defects and skeletal anomalies in both species, with limb anomalies also noted in rabbits.[2][3]

Q5: What were the findings of local toxicity studies with topical otic administration?

In studies involving direct instillation of **Finafloxacin** suspension into the middle ear of New Zealand white rabbits, minimal-to-mild local toxicity consistent with irritation was observed.[4]

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical toxicology studies of **Finafloxacin**.

Table 1: Male Fertility and Sperm Toxicity in Rats

Parameter	Route of Administration	Dose Level	Finding	Reference
No Observed Adverse Effect Level (NOAEL) for male and female fertility	Oral	100 mg/kg/day	No adverse effects on fertility observed.	<a href="#">[2]</a> <a href="#">[3]</a>
Complete Infertility	Oral	500 mg/kg/day	Males were completely infertile due to low sperm count and immobility.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
NOAEL for sperm toxicity	Intravenous	30 mg/kg/day	No adverse effects on sperm observed.	<a href="#">[3]</a>

Table 2: Developmental Toxicity (Teratogenicity)

Animal Model	Route of Administration	Maternal Toxicity NOAEL	Developmental Toxicity Finding
Rabbit	Oral	Up to 9 mg/kg/day	Fetal toxicity observed at the lowest dose tested (1 mg/kg/day), including exencephaly, enlarged fontanel, spina bifida, phocomelia, paw hyperflexure, and skeletal anomalies.[2] [3]
Rat	Oral	Up to 100 mg/kg/day	The developmental NOAEL was 30 mg/kg. Exencephaly was observed in one fetus at 100 mg/kg.[2]

Table 3: Local Toxicity in Rabbits (Topical Otic Administration)

Study Description	Dose Level	Finding	NOAEL for Systemic Toxicity
14-day toxicology study with finafloxacin hydroxide in phosphate buffer (pH 7.5)	1.0% finafloxacin (~2.18 mg/animal/day)	Minimal-to-mild local toxicity.[4]	High-dose (1.0%)
14-day toxicology study with finafloxacin (free base)	1.2% (~2.78 mg/animal/day)	No observed adverse effect level (NOAEL) for local toxicity.[4]	Not specified in the source

## Experimental Protocols

### 1. Rat Fertility and Early Embryonic Development to Implantation Study

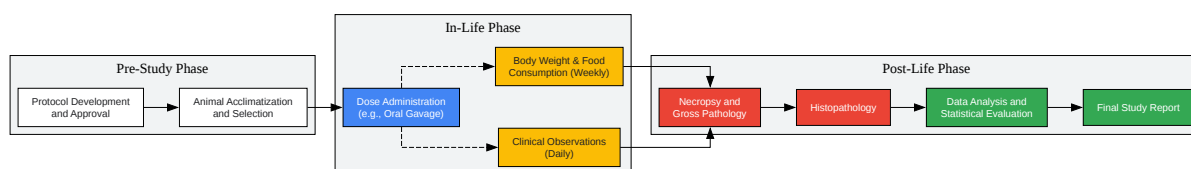
- Objective: To assess the effects of orally administered **Finafloxacin** on fertility and reproductive performance of male and female rats.
- Methodology:
  - Sexually mature male and female Sprague-Dawley rats were used.
  - Male rats were administered **Finafloxacin** orally by gavage daily for a specified period before mating and during the mating period.
  - Female rats were administered **Finafloxacin** orally by gavage daily for a specified period before mating, during mating, and up to the confirmation of pregnancy (implantation).
  - Animals were observed for clinical signs of toxicity, and body weights were recorded.
  - At the end of the treatment period, males were evaluated for reproductive organ weights, sperm count, motility, and morphology.
  - Females were euthanized at mid-gestation, and uterine contents were examined to determine the number of corpora lutea, implantations, and viable and non-viable fetuses.
- Endpoints: Mating index, fertility index, gestation index, number of implantations, and sperm parameters.

## 2. Rabbit Embryo-Fetal Development Study (Teratogenicity)

- Objective: To evaluate the potential of orally administered **Finafloxacin** to induce developmental toxicity in rabbits.
- Methodology:
  - Pregnant New Zealand White rabbits were administered **Finafloxacin** orally by gavage daily during the period of major organogenesis.
  - A control group received the vehicle only.
  - Does were monitored for clinical signs, body weight, and food consumption.

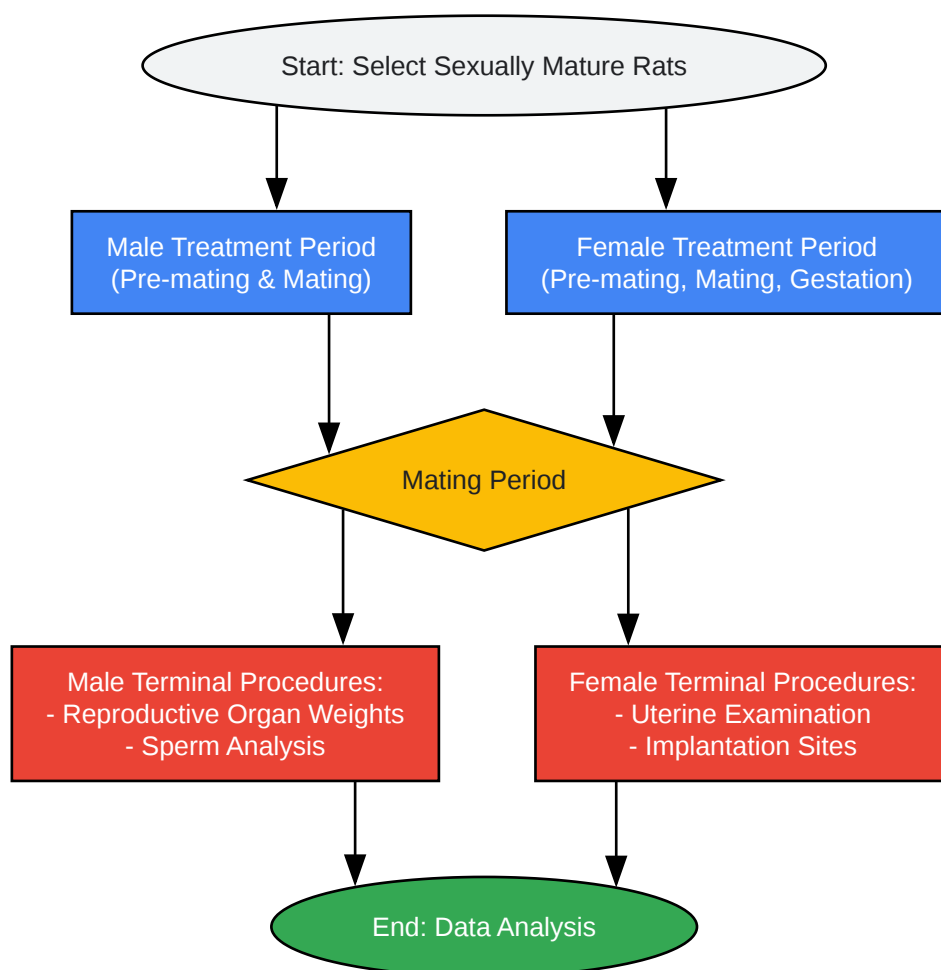
- On a specific day of gestation, does were euthanized, and a detailed examination of uterine contents was performed.
- Fetuses were weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.
- Endpoints: Maternal clinical signs, body weight, food consumption, number of viable fetuses, fetal body weight, and incidence of external, visceral, and skeletal abnormalities.

## Visualizations



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Caption: General workflow for a Good Laboratory Practice (GLP) compliant toxicology study.



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Caption: Workflow for a rat fertility and early embryonic development study.

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- To cite this document: BenchChem. [Finafloxacin Animal Studies: A Technical Support Guide to Potential Side Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662518#potential-side-effects-of-finafloxacin-in-animal-studies]

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